Enhanced Lipophilicity vs. 3-Bromo Analog for Improved Membrane Permeability
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine exhibits a significantly higher calculated LogP compared to its 3-bromo analog, indicating superior lipophilicity. This property is critical for enhancing membrane permeability in drug candidates. The increased lipophilicity arises from the larger, more polarizable iodine atom and the highly hydrophobic trifluoroethoxy group. [1]
| Evidence Dimension | Calculated LogP (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | 3.47 |
| Comparator Or Baseline | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (predicted LogP ~2.9) |
| Quantified Difference | Δ LogP ≈ +0.57 |
| Conditions | ACD/Labs Percepta prediction model; LogP is a key determinant of lipophilicity and membrane permeability. |
Why This Matters
The ~0.57 unit higher LogP predicts improved membrane permeability, a crucial factor in selecting building blocks for CNS or intracellular drug targets.
- [1] 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. PubChem CID: 22591254. Predicted LogP (XLogP3) ~2.9. View Source
